2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

CAS No.: 49620-32-8

Cat. No.: VC3083097

Molecular Formula: C10H20ClNO

Molecular Weight: 205.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49620-32-8 |

|---|---|

| Molecular Formula | C10H20ClNO |

| Molecular Weight | 205.72 g/mol |

| IUPAC Name | 2-[1-(3-chloropropyl)piperidin-4-yl]ethanol |

| Standard InChI | InChI=1S/C10H20ClNO/c11-5-1-6-12-7-2-10(3-8-12)4-9-13/h10,13H,1-9H2 |

| Standard InChI Key | WFUZRDMYGIZKJD-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCO)CCCCl |

| Canonical SMILES | CC(C1CCN(CC1)CCCCl)O |

Introduction

Structural Characteristics and Identification

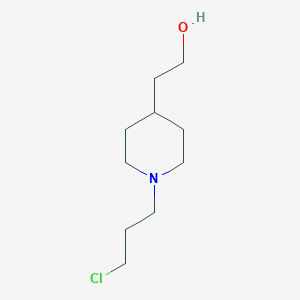

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (CAS 49620-32-8) is an organic compound with a piperidine core structure. It consists of a six-membered piperidine ring with nitrogen at position 1, a chloropropyl group attached to the nitrogen atom, and an ethanol moiety linked to position 4 of the piperidine ring. This structural arrangement contributes to its versatility in chemical reactions and potential biological activities .

Chemical Identifiers and Nomenclature

The compound is registered in chemical databases with various identifiers and alternative names that help in its proper identification across scientific literature and commercial sources.

Table 1. Chemical Identifiers of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

| Parameter | Information |

|---|---|

| CAS Registry Number | 49620-32-8 |

| Molecular Formula | C₁₀H₂₀ClNO |

| Molecular Weight | 205.72 g/mol |

| IUPAC Name | 2-[1-(3-chloropropyl)piperidin-4-yl]ethanol |

| Alternative Names | 1-(3-Chloropropyl)-4-piperidine ethanol; 4-Piperidineethanol, 1-(3-chloropropyl)-; 1-(1-(3-chloropropyl)piperidin-4-yl)ethanol |

| SMILES Notation | C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCO |

The compound features several functional groups that define its chemical behavior: a tertiary amine (piperidine nitrogen), a primary alcohol (ethanol moiety), and a terminal chloride (chloropropyl group) .

Physicochemical Properties

Understanding the physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is essential for predicting its behavior in various chemical environments and biological systems.

Physical Properties

Table 2. Physical Properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

| Property | Value | Method of Determination |

|---|---|---|

| Physical State | Crystalline solid/Oil | Observation |

| Color | White to off-white | Observation |

| Solubility | Soluble in ethanol, methanol, dichloromethane; Partly soluble in water | Experimental determination |

| Melting Point | Not precisely determined | - |

| Boiling Point | Estimated ~323°C at 760 mmHg | Computed value |

| Log P (octanol/water) | Estimated 1.8-2.2 | Predicted |

| pKa | Estimated 8.5-9.5 (piperidine N) | Predicted |

The compound's solubility profile suggests its amphiphilic nature, with the hydrophilic hydroxyl group and the lipophilic chloropropyl substituent influencing its partitioning behavior in biological systems .

Spectroscopic Properties

Spectroscopic data helps in structure elucidation and purity analysis of the compound. While comprehensive spectral data for this specific compound is limited in the available literature, typical spectroscopic characteristics of similar piperidine derivatives provide valuable insights.

For piperidine derivatives with similar structural features, characteristic NMR signals typically include :

-

¹H NMR: Signals for piperidine ring protons (1.2-3.5 ppm), chloropropyl methylene protons (1.8-3.6 ppm), and ethanol moiety (3.5-4.0 ppm)

-

¹³C NMR: Characteristic signals for piperidine carbon atoms (25-60 ppm), chloropropyl carbons (30-55 ppm), and ethanol carbon atoms (58-62 ppm)

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol and structurally related compounds. These methodologies offer insights into the efficient production of this compound for research and applications.

Direct Alkylation of 4-Piperidine Ethanol

One common synthetic approach involves the direct alkylation of 4-piperidine ethanol with 1-bromo-3-chloropropane or similar alkylating agents.

Scheme 1: Synthesis via Direct Alkylation

2-(Piperidin-4-yl)ethanol reacts with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a suitable solvent (acetone, DMF) at elevated temperatures (60-80°C) to yield 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol .

Alternative Synthetic Approaches

Research has explored various synthetic routes to produce structurally similar compounds with modified substituents or functional groups.

For instance, a related synthesis approach documented in the literature involves:

-

Reaction of 2-piperidin-4-ylethanol with appropriate alkylating agents

-

Purification of the crude product by column chromatography

-

Optional conversion to salt forms for improved stability or crystallinity

Yields typically range from 75-85% depending on reaction conditions and purification methods.

Chemical Reactivity and Derivatives

The reactivity of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is primarily dictated by its functional groups: the piperidine nitrogen, terminal chloride, and primary alcohol.

Reactivity Profile

Table 3. Key Reactive Centers and Potential Transformations

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Tertiary Amine | Piperidine N | Quaternization, coordination with metals, protonation |

| Primary Alcohol | Ethanol moiety | Oxidation, esterification, etherification, dehydration |

| Terminal Chloride | Chloropropyl group | Nucleophilic substitution (S₂), elimination |

Applications in Synthetic Chemistry

The compound 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol serves as a valuable building block in various synthetic pathways, particularly in the preparation of pharmaceutically relevant compounds.

Pharmaceutical Intermediates

The compound's structural features make it particularly useful in medicinal chemistry:

-

As a precursor in the synthesis of compounds with activity at various receptors, including histamine receptors

-

In the preparation of piperidine-based drug candidates

-

As a scaffold for the development of compounds with enhanced lipophilicity profiles

Research has demonstrated its utility in synthesizing compounds with potential application as antiallergic agents, particularly those targeting histamine receptors .

Role in Library Synthesis

The compound serves as a versatile building block for the preparation of chemical libraries:

-

The terminal chloride provides a convenient point for diversification through substitution chemistry

-

The hydroxyl group allows for additional functionalization

-

The piperidine ring offers conformational rigidity useful in structure-activity relationship studies

| Supplier Product Reference | Purity | Form | Package Size | Price Range (as of April 2025) |

|---|---|---|---|---|

| IN-DA00DELQ | 95% | Solid | 250mg | €128.00 |

| 3D-ZBA62032 | Min. 95% | Solid | 1g/100mg | Discontinued |

These commercial offerings typically provide the compound in research-grade purity suitable for synthetic chemistry applications and preliminary biological testing .

Current Research Trends and Future Directions

Recent research involving 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol and structurally related compounds has focused on several promising directions.

Emerging Applications

Current research directions include:

-

Development of fluorescent ligands for receptor visualization, particularly for histamine receptors

-

Exploration of structure-activity relationships in novel piperidine-based compounds

-

Application in the synthesis of pharmaceutical intermediates with enhanced properties

Synthetic Methodology Advancements

Recent advances in synthetic approaches include:

-

Green chemistry approaches with reduced environmental impact

-

Microwave-assisted synthesis for improved reaction efficiency

These advancements are expanding the utility of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol and related compounds in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume